physicochemical properties of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine
physicochemical properties of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a potential drug candidate from discovery to a viable therapeutic is fundamentally underpinned by its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety. This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-(5-bromopyridin-3-YL)pyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document focuses on the robust methodologies and predictive approaches crucial for its characterization. We will delve into the causality behind experimental choices, providing detailed protocols and theoretical frameworks to empower researchers in their evaluation of this and similar novel chemical entities.
Molecular Structure and Core Attributes
A thorough understanding of a compound's physicochemical nature begins with its fundamental structure. 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine is a heteroaromatic compound featuring a brominated pyridine ring linked to a pyrimidine amine scaffold.
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Molecular Formula: C₉H₇BrN₄
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Molecular Weight: 251.09 g/mol
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Chemical Structure:
/ N \ C C--C1=NC=C(N)C=N1 || | CH----CH
The presence of nitrogen atoms in the pyridine and pyrimidine rings, an exocyclic amino group, and a bromine substituent dictates the molecule's polarity, hydrogen bonding capacity, and potential for ionization, all of which are critical determinants of its behavior in biological systems.
Lipophilicity: A Key Determinant of Drug-Like Character
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of its pharmacokinetic profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, or the distribution coefficient (LogD) at a specific pH.
Theoretical Prediction of Lipophilicity
Computational models provide a rapid first-pass assessment of lipophilicity. These algorithms calculate LogP based on the molecule's structure. For a related compound, 2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine, a calculated LogP of 2.3671 has been reported[1]. Given the removal of two methyl groups, it is anticipated that the LogP of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine would be lower.
| Computational Parameter | Predicted Value | Significance |
| XLogP3-AA | ~2.2 | Indicates moderate lipophilicity, which is often favorable for oral absorption[2]. |
| Topological Polar Surface Area (TPSA) | 76.8 Ų | Suggests good potential for cell membrane permeability[3]. |
Experimental Determination of LogP/LogD
While predictions are useful, experimental determination is the gold standard. The "shake-flask" method is a traditional approach for measuring LogP, while reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-throughput method for determining LogD.[4][5][6]
Protocol: LogD7.4 Determination by RP-HPLC
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Preparation of Standards: A set of compounds with known LogD7.4 values are prepared in a suitable solvent (e.g., DMSO).
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Sample Preparation: 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine is dissolved in the same solvent.
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Chromatographic System: An RP-HPLC system with a C18 column is used.[7]
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Mobile Phase: A gradient elution is typically employed, with a mobile phase consisting of an aqueous buffer at pH 7.4 and an organic solvent like acetonitrile.
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Analysis: The retention times of the standard compounds are plotted against their known LogD7.4 values to generate a calibration curve. The retention time of the test compound is then used to interpolate its LogD7.4 from this curve.
Caption: Workflow for LogD7.4 determination by RP-HPLC.
Aqueous Solubility
Solubility is a critical factor for drug absorption and formulation. Poor aqueous solubility can be a major hurdle in drug development.
Experimental Measurement of Thermodynamic Solubility
The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility.[4]
Protocol: Shake-Flask Solubility Assay
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Sample Preparation: An excess amount of solid 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine is added to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
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Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
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Phase Separation: The resulting suspensions are filtered or centrifuged to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Ionization Constant (pKa)
The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is crucial for understanding its solubility, permeability, and interaction with biological targets. 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine has several nitrogen atoms that can be protonated, making it a basic compound.
Predicted pKa Values
Based on the structure, the pyridine nitrogen, the pyrimidine nitrogens, and the exocyclic amino group are all potential sites of protonation. Computational tools can predict the pKa of these basic centers.
| Functional Group | Predicted pKa (approx.) | Rationale |
| Pyridine Nitrogen | 2.5 - 3.5 | Electron-withdrawing effect of the bromo-substituent and the pyrimidine ring decreases basicity compared to pyridine (pKa ~5.2). |
| Pyrimidin-4-amine | 3.5 - 4.5 | The amino group increases the basicity of the pyrimidine ring system. |
Experimental pKa Determination
Potentiometric titration and UV-spectrophotometry are common and reliable methods for pKa determination.[6][8]
Protocol: pKa Determination by Potentiometric Titration
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Sample Preparation: A precise amount of the compound is dissolved in a co-solvent system (e.g., methanol/water) to ensure solubility.
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Titration: The solution is titrated with a standardized acid (e.g., HCl).
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Data Acquisition: The pH of the solution is monitored with a calibrated pH electrode as the titrant is added.
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Analysis: A plot of pH versus the volume of titrant added is generated. The pKa is determined from the inflection point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Solid-State Properties
The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability.
Melting Point
The melting point is a fundamental property that provides an indication of purity and the energy of the crystal lattice. For related brominated pyridine derivatives, melting points can vary. For instance, 2-amino-5-bromopyridine has a reported melting point range of 133-138 °C, while 3-amino-5-bromo-pyridine-4-thiol melts at 214-216 °C[9]. The melting point of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine would need to be determined experimentally.
Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube.
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Measurement: The capillary tube is placed in a melting point apparatus.
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Observation: The temperature is slowly increased, and the range from which the sample starts to melt to when it becomes completely liquid is recorded.
Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration. Different polymorphs can have different physicochemical properties. Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential for identifying and characterizing the solid-state forms of the compound.[8]
Spectroscopic Profile
A full spectroscopic characterization is necessary to confirm the structure and purity of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the protons on the pyridine and pyrimidine rings, as well as a signal for the amino group protons. The coupling patterns and chemical shifts would be diagnostic for the substitution pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show resonances for each unique carbon atom in the molecule, providing further structural confirmation.
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IR (Infrared) Spectroscopy: Characteristic absorption bands for N-H stretching of the amine, C=N and C=C stretching of the aromatic rings, and C-Br stretching would be expected.
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MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Conclusion
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